molecular formula C10H8ClN B15221030 3-Chloro-7-methylquinoline

3-Chloro-7-methylquinoline

Cat. No.: B15221030
M. Wt: 177.63 g/mol
InChI Key: OYLGZOYIJRLLAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-7-methylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloro-3-formylquinoline with malononitrile and thiophenol . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

3-chloro-7-methylquinoline

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,1H3

InChI Key

OYLGZOYIJRLLAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C=C2C=C1)Cl

Origin of Product

United States

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